molecular formula C7H10F2O B2774168 3-(Difluoromethyl)cyclohexan-1-one CAS No. 1355729-67-7

3-(Difluoromethyl)cyclohexan-1-one

Cat. No.: B2774168
CAS No.: 1355729-67-7
M. Wt: 148.153
InChI Key: AOXSKWSBHVVGMI-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexanone ring, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents under specific reaction conditions . This process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)cyclohexan-1-one may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethylated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles can be employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols .

Scientific Research Applications

3-(Difluoromethyl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)cyclohexan-1-one exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)cyclohexan-1-one: Similar in structure but with an additional fluorine atom, leading to different chemical properties.

    3-(Chloromethyl)cyclohexan-1-one: Contains a chlorine atom instead of fluorine, resulting in distinct reactivity.

    3-(Bromomethyl)cyclohexan-1-one: Features a bromine atom, which affects its chemical behavior compared to the difluoromethyl analogue.

Uniqueness

3-(Difluoromethyl)cyclohexan-1-one is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects.

Properties

IUPAC Name

3-(difluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5-2-1-3-6(10)4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSKWSBHVVGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355729-67-7
Record name 3-(difluoromethyl)cyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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